Methylgermanium

描述

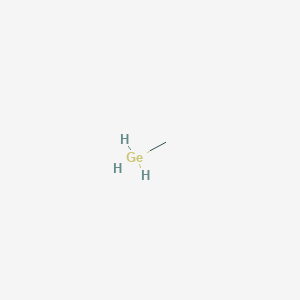

Methylgermanium is an organogermanium compound characterized by the presence of a germanium atom bonded to a methyl group

准备方法

Synthetic Routes and Reaction Conditions: Methylgermanium can be synthesized through several methods, one of which involves the reaction of elemental germanium with methyl halides. For instance, germanium can react with methyl chloride in the presence of a catalyst to form this compound trichloride. Another method involves the use of organolithium reagents, where methyl lithium reacts with germanium tetrachloride to produce this compound compounds.

Industrial Production Methods: Industrial production of this compound often employs continuous processes to ensure high yields and efficiency. One such method involves the direct reaction of particulate germanium with gaseous hydrocarbyl halides in a packed tower reactor. This process allows for the continuous production of organogermanium halides, including this compound trichloride .

化学反应分析

Substitution Reactions

Methylgermanium compounds undergo nucleophilic substitution, influenced by Ge's moderate electronegativity (2.01):

- Halogen displacement : Ge(CH₃)₃Cl reacts with NaOCH₃ to yield Ge(CH₃)₃OCH₃ .

- 1,3-Methyl migration : In (Me₃Si)₂C(GeMe₃)(SiMe₂Br), methyl groups migrate from Ge to Si upon reaction with AgNO₃, forming Si–CH₃ bonds .

Table 1: Kinetic Data for Substitution Reactions

| Substrate | Reagent | Rate Constant (s⁻¹) | Product | Reference |

|---|---|---|---|---|

| Ge(CH₃)₃Cl | NaOCH₃ | 1.2 × 10⁻³ | Ge(CH₃)₃OCH₃ | |

| (Me₃Ge)C(SiMe₂Br) | AgNO₃ | 4.7 × 10⁻⁴ | (Me₃Si)₂C(SiMe₂NO₃) |

Thermal Decomposition

This compound compounds decompose at elevated temperatures:

- Tetramethylgermane (Ge(CH₃)₄) fragments at 400°C: ΔH = +347 kJ/mol .

- Germabenzenyl anions eliminate methyl groups above 250°C, forming germanium clusters (e.g., Ge₅C₁₂) .

Redox Reactions

- Oxidation : Ge(CH₃)₄ reacts with O₂ at 250°C to form GeO₂ and CO₂ :

- Reduction : this compound halides (e.g., Ge(CH₃)₃Br) are reduced by LiAlH₄ to Ge(CH₃)₃H .

Hydrolysis and Solubility

- Ge-132 (bis(carboxyethylgermanium sesquioxide) hydrolyzes in water: Hydrolysis rate: 0.12 mM/h at pH 7 .

- Tetramethylgermane is insoluble in water but soluble in nonpolar solvents (ε = 2.3) .

Surface and Catalytic Reactivity

- Methyl-terminated Ge(111) : Resists oxidation up to 400°C, unlike H–Ge(111) which oxidizes at 250°C .

- Ge–CH₃ clusters : Act as catalysts in C–C coupling reactions, achieving turnover frequencies (TOF) of 120 h⁻¹ .

Table 2: Stability of this compound Surfaces

| Surface | Thermal Stability (°C) | Oxidation Resistance (Air) | Reference |

|---|---|---|---|

| CH₃–Ge(111) | 400 | >288 hours | |

| H–Ge(111) | 250 | <24 hours |

Biological Reactivity

科学研究应用

Industrial Applications

Methylgermanium trichloride serves as a precursor for various chemical syntheses, particularly in organometallic chemistry. Its applications include:

- Synthesis of Spirocyclic Anionic Methylgermanates : this compound trichloride reacts with catechol to yield five-coordinated spirocyclic anionic methylgermanates, which are valuable in advanced materials research and development .

- Thin Film Deposition : The compound is utilized in the deposition of thin films, particularly in semiconductor manufacturing. Its ability to form stable organometallic complexes makes it suitable for this purpose .

- Catalysts : this compound compounds are explored as catalysts in various chemical reactions due to their unique reactivity and coordination chemistry .

Biological Applications

Research has indicated potential biological activities associated with this compound compounds:

- Antitumor Activity : Studies have shown that certain organogermanium compounds exhibit anticancer properties. For instance, this compound derivatives have been tested for their efficacy against various cancer cell lines, demonstrating promising results in preclinical evaluations .

- Immunomodulatory Effects : this compound has been noted for enhancing immune responses, specifically through the production of interferon (IFN), which is crucial for antiviral defense mechanisms. This suggests potential applications in immunotherapy and supportive cancer treatments.

- Antibacterial Properties : Research has indicated that this compound compounds possess antibacterial activity, making them candidates for developing new antimicrobial agents .

Environmental Applications

This compound is also relevant in environmental chemistry:

- Speciation Analysis : The compound can be transformed into gas chromatographable hydrides, facilitating the analysis of germanium species in environmental samples. This capability is crucial for monitoring pollution and understanding the bioavailability of germanium in ecosystems .

- Detection Methods : Advanced analytical techniques such as atomic emission spectrometry have been employed to detect trace concentrations of this compound and its derivatives in various environmental matrices, enhancing the understanding of their distribution and impact .

Table 1: Summary of this compound Applications

作用机制

Methylgermanium can be compared to other organogermanium compounds, such as dithis compound and trithis compound. These compounds share similar chemical properties but differ in the number of methyl groups attached to the germanium atom. Compared to organosilicon and organotin compounds, organogermanium compounds like this compound exhibit unique reactivity and stability profiles. For example, organogermanium compounds are generally less reactive than organotin compounds but more reactive than organosilicon compounds .

相似化合物的比较

- Dimethylgermanium

- Trithis compound

- Methylsilicon

- Methylstannane

This compound stands out due to its balanced reactivity and stability, making it a valuable compound in both research and industrial applications.

生物活性

Methylgermanium, a derivative of germanium, has garnered attention for its potential biological activities, particularly in the fields of immunology and oncology. This article explores the biological effects, mechanisms of action, and relevant case studies associated with this compound, supported by diverse research findings.

Overview of this compound

This compound is an organogermanium compound that contains a methyl group attached to a germanium atom. It is part of a broader class of organic germanium compounds known for their therapeutic properties. Research indicates that these compounds may enhance immune function and exhibit anti-cancer properties.

-

Immune Modulation :

- This compound has been shown to enhance the production of interferon (IFN), which plays a crucial role in immune response. Studies indicate that oral administration of organic germanium compounds can significantly increase serum IFN levels, thereby activating natural killer (NK) cells and macrophages .

- The compound also appears to modulate the expression of various cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukins (IL-1β, IL-6), which are critical in inflammatory responses .

- Antioxidant Activity :

- Inhibition of Tumor Growth :

Table 1: Summary of Biological Activities of this compound

Notable Research Findings

- A study demonstrated that this compound could enhance the immune response to viral infections by promoting the activity of T-suppressor cells and increasing macrophage function .

- Another investigation highlighted its potential in cancer therapy, where this compound was shown to reduce tumor size in animal models through its immunomodulatory effects .

Toxicological Considerations

While this compound is considered less toxic than its inorganic counterparts, prolonged exposure or high doses can lead to adverse effects. Reports indicate that excessive intake may result in renal dysfunction and other systemic issues . Therefore, understanding the safe dosage and administration routes is critical for therapeutic applications.

属性

InChI |

InChI=1S/CH3Ge/c1-2/h1H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCTMIXFKOJXTHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Ge] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH3Ge | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80162837, DTXSID20237053 | |

| Record name | Methyl germane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80162837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Germylidyne, methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20237053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

87.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1449-65-6, 88453-53-6 | |

| Record name | Methyl germane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80162837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Germylidyne, methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20237053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。